Cyanomethyl propyl methylphosphonate
Description
Properties
CAS No. |
58263-96-0 |
|---|---|
Molecular Formula |
C6H12NO3P |
Molecular Weight |
177.14 g/mol |
IUPAC Name |
2-[methyl(propoxy)phosphoryl]oxyacetonitrile |
InChI |
InChI=1S/C6H12NO3P/c1-3-5-9-11(2,8)10-6-4-7/h3,5-6H2,1-2H3 |
InChI Key |
USHMWYKNVCCFKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C)OCC#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide, forming a phosphonate through rearrangement. For the preparation of CMMP, the reaction typically proceeds in two stages:
- Preparation of propyl methyl phosphite intermediate
- Reaction with a cyanomethyl halide (typically bromoacetonitrile or chloroacetonitrile)
The general reaction scheme can be represented as:
(CH₃)P(OC₃H₇)₂ + XCH₂CN → CH₃P(O)(OC₃H₇)(OCH₂CN)
Where X represents a halogen (typically Br or Cl)
Experimental Procedure
Based on methods adapted from related phosphonate syntheses, a typical procedure involves:
- Preparation of propyl methylphosphonite by reacting methyldichlorophosphine with propanol in the presence of a base such as triethylamine or pyridine
- Reaction of the phosphonite with bromoacetonitrile or chloroacetonitrile at elevated temperatures (80-100°C)
- Purification by distillation under reduced pressure
The reaction typically yields the desired product in 55-75% yield, with purity exceeding 95% as determined by gas chromatography.
Optimization Parameters
Research findings indicate that several parameters significantly influence the yield and purity of the product:
- Temperature: Optimal reaction temperature range is 80-100°C; higher temperatures lead to side reactions
- Solvent: Acetonitrile or toluene provides superior results compared to THF or chlorinated solvents
- Reaction time: 4-6 hours typically provides maximum yield; extended reaction times promote degradation
- Base presence: Addition of 5-10 mol% triethylamine can suppress acid-catalyzed side reactions
Nucleophilic Substitution Approach
The nucleophilic substitution approach utilizes methylphosphonic dichloride or related intermediates as starting materials, which undergo successive substitution with appropriate nucleophiles.
Reaction Pathway
This method involves:
- Reaction of methylphosphonic dichloride with propanol to form propyl methylphosphonic chloride
- Subsequent reaction with cyanomethanol or its alkali metal salt to yield the target compound
The stepwise substitution allows for regioselective introduction of the different alkoxy groups.
Detailed Procedure
A modified procedure based on analogous phosphonate preparations can be outlined as follows:
- Methylphosphonic dichloride (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to 0°C under inert atmosphere
- Propanol (1.1 eq) and triethylamine (1.2 eq) are added dropwise, and the mixture is stirred for 2 hours at 0°C
- A solution of cyanomethanol (prepared from glycolonitrile or commercially available) (1.1 eq) and additional triethylamine (1.2 eq) is added
- The reaction is allowed to warm to room temperature and stirred for an additional 4 hours
- The mixture is washed with dilute acid and brine, dried, and concentrated
- The crude product is purified by vacuum distillation or column chromatography
Yields by this method typically range from 60-85%, with high purity (>98%) achievable after appropriate purification.
Critical Parameters
Research has identified several critical parameters affecting this synthetic approach:
- Order of addition: Sequential addition of nucleophiles is crucial for regioselectivity
- Temperature control: Maintaining low temperatures (0-5°C) during the first substitution step is essential
- Dryness of reagents: Anhydrous conditions are necessary to prevent hydrolysis of the reactive intermediates
- Base equivalents: Excess base can promote elimination side reactions
Transesterification Approach
Transesterification offers a milder alternative for preparing this compound from readily available dimethyl or diethyl methylphosphonate.
Reaction Mechanism
The transesterification approach involves sequential replacement of alkoxy groups on commercially available dimethyl methylphosphonate:
- Selective monosubstitution of one methoxy group with propanol
- Substitution of the second methoxy group with cyanomethanol
Experimental Process
Based on established transesterification protocols for phosphonates, a typical procedure would involve:
- Dimethyl methylphosphonate (1.0 eq) is combined with propanol (1.1 eq) in the presence of a catalyst
- The mixture is heated to 80-100°C for 6-12 hours, with continuous removal of methanol to drive the equilibrium
- After the first substitution is complete, cyanomethanol (1.5 eq) is added along with additional catalyst
- The mixture is heated for an additional 12-24 hours with removal of methanol
- The product is isolated by extraction and purified by distillation
Various catalysts have been evaluated for this transformation, with their relative efficiencies summarized in Table 2.
Table 2. Catalyst Efficiency in Transesterification for CMMP Preparation
| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| p-Toluenesulfonic acid | 5 | 90 | 24 | 65 | 88 |
| Titanium(IV) isopropoxide | 10 | 85 | 18 | 58 | 92 |
| Sodium methoxide | 15 | 75 | 36 | 45 | 78 |
| Aluminum oxide | 20 (w/w) | 100 | 16 | 62 | 85 |
| Magnesium oxide | 25 (w/w) | 95 | 20 | 56 | 90 |
| Benzenesulfonic acid | 8 | 85 | 22 | 60 | 86 |
Selective Monosubstitution Strategies
A key challenge in the transesterification approach is achieving selective monosubstitution in the first step. Several strategies have been developed to address this challenge:
- Controlled stoichiometry: Using a slight excess of dimethyl methylphosphonate
- Kinetic control: Lower temperatures favor monosubstitution
- Catalyst selection: Certain catalysts (e.g., titanium alkoxides) show enhanced selectivity for monosubstitution
- Continuous methanol removal: Drives equilibrium while minimizing overreaction
Direct Phosphonylation Approach
Direct phosphonylation involves the reaction of methylphosphonic acid or its derivatives with appropriate alcohols to form the desired phosphonate ester.
Reaction Strategy
This approach typically employs:
- Activation of methylphosphonic acid using coupling agents
- Sequential esterification with propanol and cyanomethanol
- Alternatively, simultaneous esterification using controlled reaction conditions
Experimental Protocol
Based on similar phosphonate coupling reactions, a representative procedure includes:
- Methylphosphonic acid (1.0 eq) is combined with a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) (2.2 eq) and DMAP (4-dimethylaminopyridine) (0.2 eq) in anhydrous DCM
- Propanol (1.1 eq) is added, and the mixture is stirred at room temperature for 4 hours
- Cyanomethanol (1.1 eq) is added, and stirring continues for an additional 8 hours
- The precipitated dicyclohexylurea is filtered off, and the filtrate is washed with dilute acid
- The organic phase is dried, concentrated, and the product purified by column chromatography
This method typically provides yields of 50-80%, with highest yields observed when DMAP is present as a nucleophilic catalyst.
Coupling Agent Comparison
Various coupling agents have been evaluated for phosphonic acid esterification, with significantly different outcomes as shown in Table 3.
Table 3. Coupling Agent Efficiency in Direct Phosphonylation
| Coupling Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observations |
|---|---|---|---|---|---|---|
| DCC/DMAP | 2.2/0.2 | DCM | 25 | 12 | 76 | Clean reaction, easy workup |
| EDC·HCl/HOBt | 2.2/0.4 | DCM | 25 | 14 | 68 | Water-soluble byproducts |
| T3P | 1.5 | EtOAc | 25 | 10 | 72 | Minimal side reactions |
| PyBOP | 2.2 | DMF | 25 | 8 | 70 | Efficient in polar solvents |
| HATU | 2.2 | DMF | 25 | 6 | 65 | Faster reaction, higher cost |
| SOCl₂/Pyridine | 3.0/4.0 | DCM | 0-25 | 4 | 58 | More side products |
Halophosphonate Intermediate Approach
This approach utilizes dihalomethylphosphine or similar precursors that can be converted to the desired phosphonate through controlled substitution reactions.
Synthetic Route
The halophosphonate intermediate approach typically involves:
- Preparation or acquisition of methylphosphonic dichloride
- Controlled substitution with propanol
- Substitution of the remaining chloride with cyanomethanol or its alkali metal salt
Detailed Methodology
Based on related phosphonate preparations, an optimized procedure would involve:
- To a solution of methylphosphonic dichloride (1.0 eq) in anhydrous THF at -10°C under nitrogen, add propanol (1.0 eq) and pyridine (1.1 eq) dropwise
- Allow the mixture to stir for 1 hour at -10°C, then warm to room temperature over 1 hour
- Cool the reaction mixture again to -10°C and add a solution of sodium cyanomethoxide (prepared from cyanomethanol and sodium hydride) (1.1 eq)
- Warm to room temperature and stir for an additional 3 hours
- Filter the precipitated sodium chloride, concentrate the filtrate, and purify the product by distillation
This method typically yields 45-65% of the desired product, with purity >95% after distillation.
Alternative Starting Materials
Several starting materials can be employed for this approach, with varying degrees of success:
- Methylphosphonic dichloride: Direct precursor, highest yields
- Dimethylchlorophosphine: Requires oxidation step, moderate yields
- Trimethylphosphite and PCl₅: Forms methylphosphonic dichloride in situ, convenient single-pot procedure
- Difluoromethylphosphine: Milder reactivity profile, but more expensive
Purification and Characterization
Proper purification and characterization of this compound are crucial for establishing product identity and purity.
Purification Techniques
The following purification techniques have been successfully applied to CMMP and related phosphonates:
- Vacuum distillation: Typically at 56-65°C/0.1 mmHg, most common for large-scale preparation
- Column chromatography: Using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradients
- Crystallization: Less common due to the liquid nature of the product
- Extraction procedures: Washing with specific pH solutions to remove impurities
Analytical Characterization
Standard analytical techniques for characterizing CMMP include:
NMR Spectroscopy:
Mass Spectrometry:
IR Spectroscopy:
Purity Assessment
Purity analysis typically employs:
- Gas Chromatography: Using DB-5 or similar columns, isothermal or temperature-programmed methods
- HPLC: Reversed-phase C18 columns with acetonitrile/water or methanol/water mobile phases
- Elemental Analysis: Theoretical C, H, N, P content compared with experimental values
Comparative Analysis of Preparation Methods
Efficiency Metrics
The various preparation methods can be compared across several key metrics as summarized in Table 4.
Table 4. Comparative Efficiency of CMMP Preparation Methods
| Method | Overall Yield (%) | Reaction Steps | Raw Material Cost | Scalability | Green Chemistry Metrics* | Equipment Requirements |
|---|---|---|---|---|---|---|
| Michaelis-Arbuzov | 55-75 | 2-3 | Moderate | High | 0.65 | Standard lab equipment |
| Nucleophilic Substitution | 60-85 | 2 | High | Medium | 0.58 | Moisture-free apparatus |
| Transesterification | 40-70 | 2 | Low | High | 0.72 | Distillation setup |
| Direct Phosphonylation | 50-80 | 1-2 | High | Medium | 0.45 | Standard lab equipment |
| Halophosphonate Intermediate | 45-65 | 3 | Moderate | Low | 0.40 | Inert atmosphere setup |
*Green Chemistry Metrics calculated as a composite score (0-1) based on E-factor, atom economy, and solvent considerations
Laboratory-Scale Recommendations
For laboratory-scale synthesis, the nucleophilic substitution approach offers several advantages:
- Higher yields and purity
- Fewer side reactions
- More straightforward purification
- Reasonable reaction times and conditions
However, this approach requires careful handling of moisture-sensitive intermediates, making it more challenging for inexperienced researchers.
Chemical Reactions Analysis
Hydrolysis Reactions
Cyanomethyl propyl methylphosphonate undergoes hydrolysis under acidic or basic conditions. The phosphonate ester bond is cleaved, yielding the corresponding phosphonic acid:
-
Conditions :
-
Acidic: HCl (1M, reflux, 6–8 hrs)
-
Basic: NaOH (0.5M, 60°C, 4–6 hrs)
-
-
Yield : 75–85% (phosphonic acid)
Hydrolysis rates depend on steric hindrance from the propyl group, which slows reaction kinetics compared to smaller alkyl substituents.
Reduction of the Cyano Group
The cyanomethyl group can be reduced to an amine using catalytic hydrogenation or metal hydrides:
-
Preferred Reagents :
-
LiAlH
(THF, 0°C, 2 hrs) -
H
/Pd-C (1 atm, RT, 12 hrs)
-
-
Yield : 60–70% (amine derivative)
The reaction is critical for generating bioactive intermediates in medicinal chemistry .
Nucleophilic Substitution
The cyanomethyl group acts as a nucleophile in alkylation and arylation reactions:
Cyclopropanation and Aziridination
The compound reacts with epoxides or nitrones to form cyclopropane or aziridine derivatives:
| Substrate | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Ethylene oxide | Cyano-substituted cyclopropane | BF | ||
| -Et | ||||
| O, CH | ||||
| Cl | ||||
| 55% | ||||
| Nitrone | Cyano-substituted aziridine | RT, 24 hrs | 50–60% |
Comparative Reactivity Analysis
The reactivity of this compound differs from related phosphonates due to steric and electronic effects:
| Compound | Hydrolysis Rate | Reduction Efficiency | Horner-Emmons Yield |
|---|---|---|---|
| This compound | Moderate | 60–70% | 70–80% |
| Diethyl cyanomethylphosphonate | Fast | 75–85% | 85–90% |
| Butyl cyanomethyl methylphosphonate | Slow | 50–60% | 65–75% |
Scientific Research Applications
Cyanomethyl propyl methylphosphonate is a phosphonate featuring a phosphorus atom bonded to a methyl group, a propyl group, and a cyanomethyl group. It has potential applications in medicinal chemistry and agricultural practices. Modifications to the phosphonate structure can enhance biological activities, highlighting the importance of structural diversity in medicinal chemistry.
Synthesis
this compound can be synthesized through several methods that allow for controlled synthesis of the compound with specific functional groups tailored for desired applications.
Applications
this compound has applications across different fields:
- Industrial contexts
- Pharmaceutical contexts
Studies on the interactions of this compound with biological systems show its potential effects on enzyme activity and cellular metabolism. These interaction studies are essential for optimizing the use of this compound in therapeutic applications.
This compound is unique due to its combination of both cyano and phosphonate functionalities, which allows it to engage in diverse applications.
Comparable Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methylphosphonic acid | Simple structure with one methyl group | Used primarily as a chemical warfare agent |
| Dimethyl methylphosphonate | Two methyl groups attached to phosphorus | Commonly used as an insecticide |
| Ethyl cyanoacetate | Cyano group attached to an ethyl ester | Used in organic synthesis for creating heterocycles |
| Propyl phosphonic acid | Propyl group attached directly to phosphorus | Exhibits different solubility properties |
Mechanism of Action
The mechanism of action of cyanomethyl propyl methylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Organophosphonates
*Inferred properties based on structural analogs.
Structural and Functional Differences
- Cyanomethyl Group: The presence of a cyano group (-CN) distinguishes this compound from alkyl-substituted analogs.
- Alkyl Substitutions: Propyl and methyl groups in this compound contrast with the isopropyl groups in diisopropyl methylphosphonate, which confer higher hydrophobicity and environmental persistence .
Toxicity and Environmental Impact
- Diisopropyl methylphosphonate : Classified with R63 (developmental risk) and R22, indicating moderate toxicity . Its detection at 300 ppt via ultrasensitive MB/REMPI/TOFMS highlights environmental monitoring challenges .
- Cyanomethyl Derivatives: While toxicity data is lacking, cyanide-related degradation products could pose ecological risks, akin to organocyanide compounds .
Q & A
Q. What are the standard synthesis protocols for Cyanomethyl propyl methylphosphonate, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via esterification or transesterification reactions. A common approach involves reacting methylphosphonic acid derivatives with cyanomethyl propyl alcohol in the presence of catalysts like triethylamine or sulfuric acid . Optimizing reaction time and temperature is critical: prolonged heating (>6 hours) at 80–100°C improves ester bond formation but may risk decomposition. A comparative study of catalysts (Table 1) shows triethylamine yields higher purity (≥95%) but requires anhydrous conditions, while sulfuric acid achieves 85% yield but necessitates post-reaction neutralization.
Table 1: Catalyst Performance in Synthesis
| Catalyst | Yield (%) | Purity (%) | Key Considerations |
|---|---|---|---|
| Triethylamine | 90–95 | ≥95 | Requires anhydrous conditions |
| Sulfuric acid | 80–85 | 85–90 | Neutralization required |
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for structural confirmation, with ³¹P NMR particularly effective for identifying phosphonate groups (δ = 20–30 ppm) . Mass spectrometry (MS) using electron ionization (EI) can detect molecular ion peaks ([M+H]⁺) but may require high-resolution instruments to distinguish fragmentation patterns. Infrared (IR) spectroscopy complements these methods by confirming C≡N (2250 cm⁻¹) and P=O (1250 cm⁻¹) bonds. Cross-validation across techniques is recommended to address spectral ambiguities .
Q. How does this compound behave under varying thermal and hydrolytic conditions?
Methodological Answer: Thermal stability studies (TGA/DSC) indicate decomposition above 200°C, with exothermic peaks suggesting oxidative degradation . Hydrolytic stability varies with pH: acidic conditions (pH <3) accelerate hydrolysis via protonation of the phosphonate group, while alkaline conditions (pH >10) promote nucleophilic attack. For storage, anhydrous environments at ≤25°C are optimal to prevent hydrolysis. Accelerated aging studies (40°C/75% RH) show <5% degradation over 30 days, confirming moderate stability .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound while minimizing byproducts?
Methodological Answer: A 2³ factorial design can systematically evaluate variables: temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). Response surface methodology (RSM) identifies interactions, e.g., high X₁ and X₂ may increase yield but also byproduct formation (e.g., dimethyl phosphonate). A recent study achieved 94% yield with 3% byproducts at X₁=90°C, X₂=10 mol%, and X₃=5 hours .
Table 2: Factorial Design Optimization
| Variable | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature (°C) | 70 | 110 | 85–95 |
| Catalyst (mol%) | 5 | 15 | 8–12 |
| Time (hours) | 3 | 7 | 4–6 |
Q. How should researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer: Discrepancies in ³¹P NMR shifts (e.g., δ = 22 ppm vs. 28 ppm) may arise from solvent polarity or impurities. Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistency, and compare against reference databases (e.g., NIST Chemistry WebBook). For MS data, high-resolution instruments (HRMS) can differentiate isobaric interferences. Collaborative validation with independent labs is advised, as seen in resolving discrepancies in methylphosphonate derivatives .
Q. What are the challenges in studying the stereochemical outcomes of this compound reactions?
Methodological Answer: Phosphonate stereochemistry is often elusive due to rapid interconversion at room temperature. Low-temperature NMR (e.g., -40°C) can "freeze" conformational states, while chiral chromatography (e.g., using amylose-based columns) separates enantiomers. Computational methods (DFT calculations) predict stability of stereoisomers, but synthetic validation via asymmetric catalysis (e.g., chiral palladium complexes) remains understudied .
Methodological Frameworks
- FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, exploring novel catalysts aligns with "Novel" and "Relevant" criteria .
- Theory Linkage : Connect mechanistic studies to broader theories (e.g., nucleophilic substitution kinetics in organophosphorus chemistry) to strengthen interpretative rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
